molecular formula C9H7N B057606 Quinoline CAS No. 91-22-5

Quinoline

Cat. No. B057606
CAS RN: 91-22-5
M. Wt: 129.16 g/mol
InChI Key: SMWDFEZZVXVKRB-UHFFFAOYSA-N
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Patent
US04157445

Procedure details

Twenty grams of nitrobenzene, 1.1 grams of iodo (4-iodophenyl) bis(triphenylphosphine)palladium catalyst and 39 grams of liquified propylene was placed in a 300 ml. stainless steel rocking autoclave and cooled to -78° C. The vessel was sealed and heated to 220° C. This temperature was maintained for 24 hours. The autoclave was then cooled and vented. The reaction mixture removed from the autoclave was analyzed by gas chromatography and found to contain 0.32 grams of quinoline (1.9% efficiency) 5.8 grams of aniline (44.0% efficiency) and 2.8 grams of unreacted nitrobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
iodo (4-iodophenyl) bis(triphenylphosphine)palladium
Quantity
1.1 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([O-])=O.[CH2:10]=[CH:11][CH3:12]>>[N:1]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
39 g
Type
reactant
Smiles
C=CC
Step Three
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
iodo (4-iodophenyl) bis(triphenylphosphine)palladium
Quantity
1.1 g
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was sealed
TEMPERATURE
Type
TEMPERATURE
Details
This temperature was maintained for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was then cooled
CUSTOM
Type
CUSTOM
Details
The reaction mixture removed from the autoclave

Outcomes

Product
Name
Type
Smiles
N1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.